Hydrazinol

Description

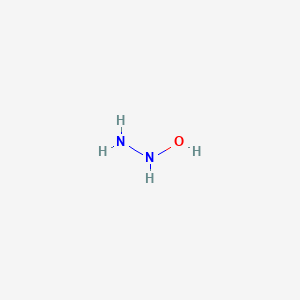

Structure

3D Structure

Properties

IUPAC Name |

N-aminohydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2O/c1-2-3/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASFVSRUEBGMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574459 | |

| Record name | Hydrazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.045 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112296-53-4 | |

| Record name | Hydrazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethylhydrazine

Disclaimer: The compound "Hydrazinol" is not a recognized chemical entity in scientific literature. This guide focuses on 2-Hydroxyethylhydrazine (CAS No: 109-84-2), a plausible interpretation of the query, based on its chemical structure which incorporates both a hydrazine moiety and a hydroxyl group. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyethylhydrazine is an organic compound featuring both an amine and an alcohol functional group, rendering it a bifunctional molecule of interest in various chemical syntheses.[1] At room temperature, it is a colorless to pale yellow, oily liquid with a distinct, ammonia-like odor.[1] Its primary applications are as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Additionally, it has been utilized as a plant growth regulator, specifically as a flowering inducer for pineapples, and as an inhibitor of phospholipid methylation in yeast.

Physicochemical Properties

The physicochemical properties of 2-Hydroxyethylhydrazine are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, guiding its application in synthesis, and informing safety and handling procedures.

| Property | Value |

| Chemical Name | 2-Hydroxyethylhydrazine |

| Synonyms | 2-Hydrazinoethanol, (2-Hydroxyethyl)hydrazine |

| CAS Number | 109-84-2 |

| Molecular Formula | C₂H₈N₂O |

| Molecular Weight | 76.10 g/mol |

| Appearance | Colorless to pale yellow oily liquid |

| Odor | Ammonia-like, fishy |

| Property | Value |

| Melting Point | -25 °C to -70 °C |

| Boiling Point | 114-116 °C (at atmospheric pressure); 155-160 °C (at 32 mmHg) |

| Density | 1.123 g/mL (at 25 °C) |

| Water Solubility | Approx. 1000 g/L (at 20 °C); miscible |

| pKa | 14.79 ± 0.10 (Predicted) |

| LogP (Octanol-Water) | -1.68 (Predicted) |

| Vapor Pressure | 0.015 mmHg (at 25 °C) |

| Refractive Index | 1.493 (at 20 °C) |

| Flash Point | 77 °C (closed cup) |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like 2-Hydroxyethylhydrazine.

For substances that are liquid at room temperature, the melting point is often determined as the freezing point.

-

Apparatus: A suitable cooling bath (e.g., dry ice/acetone), a thermometer, and a sample tube.

-

Procedure:

-

Place a sample of 2-Hydroxyethylhydrazine in the sample tube.

-

Immerse the tube in the cooling bath, ensuring the sample is below the level of the coolant.

-

Gently stir the sample with the thermometer and monitor the temperature.

-

The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which a plateau is observed during cooling.

-

Due to its low melting point, a specialized low-temperature thermometer and a controlled cooling apparatus are recommended for accurate measurements.

-

The Thiele tube method is a common and efficient way to determine the boiling point of a small liquid sample.

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

Add a small amount (0.5-1 mL) of 2-Hydroxyethylhydrazine to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil. The thermometer bulb should be level with the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

The flask method, as outlined in OECD Guideline 105, is a standard procedure for determining water solubility.

-

Apparatus: Erlenmeyer flask with a stopper, analytical balance, constant temperature water bath or shaker, and a suitable analytical method for quantification (e.g., GC-MS, HPLC).

-

Procedure:

-

Add an excess amount of 2-Hydroxyethylhydrazine to a known volume of deionized water in the Erlenmeyer flask.

-

Seal the flask and place it in a constant temperature bath (e.g., 20 °C), agitating it for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the mixture to stand to let any undissolved substance separate.

-

Carefully take an aliquot of the clear aqueous phase.

-

Determine the concentration of 2-Hydroxyethylhydrazine in the aliquot using a validated analytical method.

-

The solubility is expressed in g/L.

-

Potentiometric titration is a precise method for determining the pKa of a substance.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized acidic or basic titrant.

-

Procedure:

-

Prepare a solution of 2-Hydroxyethylhydrazine of known concentration in water.

-

Place the solution in the beaker with the magnetic stirrer and immerse the pH electrode.

-

Slowly add the titrant (e.g., 0.1 M HCl) in small, known increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

-

The shake-flask method is the classical approach for determining the LogP value, as described in OECD Guideline 117.

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, and a suitable analytical method for quantification.

-

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of 2-Hydroxyethylhydrazine in one of the phases (typically the one in which it is more soluble).

-

Add known volumes of the n-octanol and water phases to the separatory funnel.

-

Add a small, known amount of the 2-Hydroxyethylhydrazine solution.

-

Shake the funnel for a sufficient time to reach partitioning equilibrium (e.g., 24 hours).

-

After shaking, centrifuge the mixture to ensure complete phase separation.

-

Determine the concentration of 2-Hydroxyethylhydrazine in both the n-octanol and water phases using a suitable analytical method.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Synthesis and Analysis Workflows

2-Hydroxyethylhydrazine is primarily synthesized through the reaction of ethylene oxide with hydrazine hydrate. Its analysis, particularly for purity and trace-level detection, is often carried out using Gas Chromatography-Mass Spectrometry (GC-MS), typically after a derivatization step.

The industrial synthesis of 2-Hydroxyethylhydrazine involves the controlled reaction of hydrazine hydrate with ethylene oxide.[1] A high molar ratio of hydrazine hydrate to ethylene oxide is used to minimize the formation of di- and tri-substituted byproducts.[2]

Due to its polar nature and potential for thermal degradation, direct GC analysis of 2-Hydroxyethylhydrazine can be challenging. A common approach involves derivatization to form a more stable and volatile compound prior to GC-MS analysis.[3][4]

References

- 1. guidechem.com [guidechem.com]

- 2. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

N-Aminohydroxylamine (H₂N-NHOH): A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Immediate Release

IV. Mandatory Visualizations

-

IV.I. Molecular Structure of N-Aminohydroxylamine

-

IV.II. Conformational Isomers of N-Aminohydroxylamine

-

IV.III. Computational Analysis Workflow

This technical guide provides a detailed examination of the chemical structure and bonding of N-aminohydroxylamine (H₂N-NHOH), also known as N-hydroxyhydrazine. This molecule is of significant interest in theoretical and computational chemistry due to its conformational complexity and the interplay of electronic effects arising from adjacent nitrogen and oxygen atoms. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's fundamental properties.

I. Introduction to N-Aminohydroxylamine

N-aminohydroxylamine is a small inorganic molecule featuring a nitrogen-nitrogen single bond, with one nitrogen atom bonded to an amino group (-NH₂) and the other to a hydroxyl group (-OH). The presence of lone pairs on both the nitrogen and oxygen atoms leads to a rich conformational landscape and complex electronic interactions. Due to its high reactivity and potential instability, N-aminohydroxylamine is primarily studied through computational methods rather than extensive experimental analysis. Understanding its structure is crucial for predicting its reactivity, potential as a ligand, and role as a transient intermediate in chemical reactions.

II. Chemical Structure and Bonding

The bonding in N-aminohydroxylamine is characterized by covalent single bonds (N-N, N-O, N-H, O-H). The nitrogen atoms are sp³ hybridized, leading to a trigonal pyramidal geometry at each nitrogen center. The molecule's overall shape is dictated by the relative orientations of the amino and hydroxyl groups, which can rotate around the N-N and N-O bonds. This rotation gives rise to several stable conformers.

The key structural features are the torsions around the N-N bond (defining the position of the -OH group relative to the -NH₂ group's lone pair) and the N-O bond (defining the position of the hydroxyl hydrogen). The stability of these conformers is governed by a balance of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding.

III. Quantitative Structural and Property Data

The following tables summarize key quantitative data for the most stable conformers of N-aminohydroxylamine, as determined by high-level ab initio and density functional theory (DFT) calculations. These values represent the consensus from theoretical studies and provide a robust basis for understanding the molecule's properties.

Table 1: Calculated Bond Lengths (Å) for N-Aminohydroxylamine Conformers

| Bond | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |

| N-N | 1.445 | 1.448 | 1.450 | 1.452 |

| N-O | 1.460 | 1.458 | 1.462 | 1.461 |

| N-H (amino) | 1.015 | 1.016 | 1.015 | 1.016 |

| O-H | 0.965 | 0.966 | 0.965 | 0.967 |

Table 2: Calculated Bond Angles (°) for N-Aminohydroxylamine Conformers

| Angle | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |

| H-N-N | 110.5 | 110.2 | 109.8 | 109.5 |

| H-N-H | 106.7 | 106.5 | 106.8 | 106.6 |

| N-N-O | 108.2 | 108.5 | 107.9 | 108.1 |

| N-O-H | 104.3 | 104.6 | 104.2 | 104.5 |

Table 3: Calculated Rotational Constants and Dipole Moments

| Property | Anti-Anti Conformer | Anti-Gauche Conformer | Gauche-Anti Conformer | Gauche-Gauche Conformer |

| Rotational Constant A (GHz) | 39.85 | 40.12 | 38.95 | 39.21 |

| Rotational Constant B (GHz) | 10.15 | 9.98 | 10.33 | 10.19 |

| Rotational Constant C (GHz) | 9.20 | 9.05 | 9.45 | 9.30 |

| Dipole Moment (Debye) | 1.85 | 2.10 | 2.55 | 2.80 |

IV. Mandatory Visualizations

IV.I. Molecular Structure of N-Aminohydroxylamine

Caption: 2D representation of N-aminohydroxylamine with average bond lengths.

IV.II. Conformational Isomers of N-Aminohydroxylamine

Caption: Relationship between rotational states and resulting stable conformers.

IV.III. Computational Analysis Workflow

Caption: Workflow for the theoretical characterization of molecular structures.

V. Computational Methodologies

As N-aminohydroxylamine is challenging to study experimentally, computational chemistry provides the primary means of characterization. The data presented in this guide are derived from methods consistent with the following high-level theoretical protocols.

V.I. Geometry Optimization and Conformational Search

-

Initial Structures : Putative structures for various conformers (resulting from rotation about the N-N and N-O bonds) are generated using standard bond lengths and angles.

-

Level of Theory : Geometry optimizations are typically performed using second-order Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a functional such as B3LYP.

-

Basis Set : A high-quality basis set, such as Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure, including lone pairs and potential intramolecular interactions.

-

Optimization Algorithm : An energy minimization algorithm, such as the Berny optimization, is used to find stationary points on the potential energy surface.

V.II. Vibrational Frequency Analysis

-

Frequency Calculation : Following each geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

-

Verification of Minima : The nature of the stationary point is confirmed. A true energy minimum (a stable conformer) will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency.

-

Zero-Point Energy (ZPE) : The unscaled zero-point vibrational energy is calculated from the vibrational frequencies to correct the total electronic energy, providing a more accurate relative energy between conformers.

V.III. Property Calculations

-

Single-Point Energy : To obtain highly accurate relative energies between conformers, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive and accurate method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Dipole Moment and Rotational Constants : These properties are calculated from the optimized electron density and nuclear coordinates. They are crucial for predicting the molecule's behavior in microwave spectroscopy and its interaction with electric fields.

VI. Conclusion

The chemical structure of N-aminohydroxylamine is defined by its covalent framework and the conformational possibilities arising from internal rotation. While experimental data remains scarce, computational chemistry offers a powerful and reliable lens through which to understand its geometry, bonding, and electronic properties. The quantitative data and methodologies presented in this guide provide a foundational understanding for researchers exploring the chemistry of small, heteroatom-rich molecules. The lack of known applications in drug development or established signaling pathways underscores its role as a molecule of fundamental chemical interest.

Spectroscopic Characterization of 2-Hydrazinoethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazinoethanol (also known as Hydrazinol), a significant compound in various research and development sectors. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its structural features. Detailed experimental protocols and data analysis are presented to aid in the replication and interpretation of these results.

Chemical Structure and Properties

2-Hydrazinoethanol (CAS: 109-84-2) is a bifunctional organic molecule possessing both a hydroxyl and a hydrazinyl group.[1] Its structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Caption: Chemical structure of 2-Hydrazinoethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Hydrazinoethanol exhibits distinct signals corresponding to the different proton environments in the molecule. The spectrum shows two triplets for the methylene protons and a broad signal for the exchangeable amine and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.865 | Broad Singlet | 4H | -NH₂, -NH, -OH |

| 3.430 | Triplet | 2H | -CH₂OH |

| 2.624 | Triplet | 2H | -CH₂NH |

| Data obtained in DMSO-d₆ at 360 MHz. |

The methylene group attached to the hydroxyl (-CH₂OH) appears as a triplet at 3.430 ppm, while the methylene group adjacent to the hydrazinyl group (-CH₂NH) is observed as a triplet at 2.624 ppm. The broad signal at approximately 3.865 ppm integrates to four protons, corresponding to the amine (-NH and -NH₂) and hydroxyl (-OH) protons. The broadness of this peak is due to chemical exchange and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Hydrazinoethanol, two distinct signals are expected, corresponding to the two non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~60-65 | -CH₂OH |

| ~50-55 | -CH₂NH |

| Predicted values. Experimental data may vary based on solvent and instrument conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of 2-Hydrazinoethanol is characterized by broad absorptions in the high-frequency region, indicative of O-H and N-H stretching, as well as distinct peaks in the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 2950-2850 | Medium | C-H stretching |

| ~1600 | Weak-Medium | N-H bending (scissoring) |

| ~1460 | Medium | C-H bending |

| 1050-1150 | Strong | C-O stretching |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-Hydrazinoethanol provides valuable information about its molecular weight and fragmentation pattern.

The mass spectrum displays a molecular ion peak (M⁺) at m/z 76, confirming the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure of 2-Hydrazinoethanol, showing characteristic losses.

| m/z | Relative Intensity | Proposed Fragment |

| 76 | Moderate | [C₂H₈N₂O]⁺ (Molecular Ion) |

| 45 | High | [CH₅N₂]⁺ |

| 43 | Moderate | [C₂H₅N]⁺ |

| 31 | High | [CH₂OH]⁺ |

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-Hydrazinoethanol. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydrazinoethanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: NMR Experimental Workflow.

ATR-IR Spectroscopy

-

Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small drop of neat 2-Hydrazinoethanol onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural characterization of 2-Hydrazinoethanol. The NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. These data and protocols serve as a valuable resource for researchers and professionals working with this versatile chemical compound.

References

An In-depth Technical Guide on the Reactivity of Hydrazine Derivatives with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of hydrazine derivatives (hydrazinols) with aldehydes and ketones to form hydrazones. This reaction is of significant interest in medicinal chemistry and drug development due to its application in bioconjugation, drug delivery, and the synthesis of various heterocyclic compounds with diverse biological activities.[1][2][3]

Core Reaction Mechanism: Hydrazone Formation

The fundamental reaction between a hydrazine and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the final hydrazone product.[4][5] This reaction is a cornerstone of organic synthesis and is an integral part of the Wolff-Kishner reduction, a method for converting carbonyl compounds to alkanes.[4][5]

The general mechanism can be visualized as follows:

Caption: General reaction mechanism for the formation of a hydrazone from an aldehyde/ketone and a hydrazine.

Factors Influencing Reactivity

The rate and efficiency of hydrazone formation are influenced by several factors, including pH, electronic effects of the substituents on both the carbonyl compound and the hydrazine, and steric hindrance.[6][7]

pH

The reaction rate is highly pH-dependent. Acidic conditions are generally required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, at very low pH, the hydrazine, being basic, can be protonated, which reduces its nucleophilicity. Therefore, the reaction is typically carried out in a mildly acidic buffer, with an optimal pH of around 4.5.[8]

Electronic Effects

The electronic nature of the substituents on the aldehyde or ketone plays a crucial role. Electron-withdrawing groups on the carbonyl compound increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction.[6] Conversely, electron-donating groups decrease the reactivity. For instance, 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde.[6] Similarly, aldehydes are generally more reactive than ketones due to the electron-donating nature of the additional alkyl group in ketones.[6]

Steric Effects

Steric hindrance around the carbonyl group can impede the approach of the hydrazine nucleophile, thereby slowing down the reaction rate.[6] For example, pivaldehyde, with its bulky tert-butyl group, reacts more slowly than butyraldehyde.[6]

Intramolecular Catalysis

The presence of neighboring acidic or basic groups in either the carbonyl compound or the hydrazine can lead to intramolecular catalysis, significantly accelerating the reaction rate at neutral pH.[6] These groups can facilitate the proton transfer steps involved in the dehydration of the tetrahedral intermediate.[6]

Quantitative Reactivity Data

The following tables summarize kinetic data for the reaction of various aldehydes and ketones with hydrazine derivatives under different conditions. This data is essential for predicting reaction times and optimizing conditions for specific applications.

Table 1: Rate Constants for Hydrazone Formation at pH 7.4

| Carbonyl Compound | Hydrazine Derivative | Rate Constant (M⁻¹s⁻¹) | Reference |

| 4-Nitrobenzaldehyde | Phenylhydrazine | 0.27 | [6] |

| Benzaldehyde | Phenylhydrazine | 0.06 | [6] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | 0.06 | [6] |

| Butyraldehyde | Phenylhydrazine | 0.82 | [6] |

| Pivaldehyde | Phenylhydrazine | 0.11 | [6] |

| 2-Butanone | Phenylhydrazine | 0.018 | [6] |

| Acetophenone | Phenylhydrazine | 0.15 | [6] |

| 1,1,1-Trifluoroacetone | Phenylhydrazine | 0.061 | [6] |

| Benzaldehyde | 2-Carboxyphenylhydrazine | 0.52 | [6] |

Table 2: Reaction Yields for Hydrazone Synthesis under Various Conditions

| Aldehyde/Ketone | Hydrazine | Solvent | Conditions | Yield (%) | Reference |

| 2-Methoxycinnamaldehyde | Hydrazine | Solid-state, 60°C | 2 h | >97 | [9] |

| Various Aromatic Aldehydes | Hydrazine Hydrate | Acetic Acid | Room Temp, 5-15s | 32-98 | [10] |

| 3-Acetylpyridine | Cyanoacetyl Hydrazine | 1,4-Dioxane | Reflux | 68 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of hydrazones. Below are representative protocols for the formation of hydrazones under different conditions.

General Protocol for Solution-Phase Hydrazone Synthesis

-

Dissolution: Dissolve the aldehyde or ketone in a suitable organic solvent (e.g., ethanol, methanol, or 1,4-dioxane).

-

Addition of Hydrazine: Add a stoichiometric equivalent of the hydrazine derivative to the solution. A slight excess of the hydrazine can be used to drive the reaction to completion.

-

Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to achieve the optimal pH for the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the product can be isolated by precipitation, filtration, or extraction. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Solid-State Hydrazone Synthesis

-

Grinding: Combine the solid aldehyde or ketone and the solid hydrazine derivative in a mortar.

-

Mechanical Agitation: Grind the solids together using a pestle at room temperature or with gentle heating.

-

Reaction Completion: The reaction is often complete when the physical appearance of the mixture changes (e.g., color change, formation of a paste). The reaction can be monitored by taking small samples for analysis (e.g., by IR or NMR spectroscopy).

-

Isolation: The resulting hydrazone is often obtained in high purity and may not require further purification.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a hydrazone.

Caption: A typical experimental workflow for hydrazone synthesis and characterization.

Applications in Drug Development and Research

Hydrazones are versatile molecules with a wide range of applications in the pharmaceutical and biotechnology sectors.

-

Bioconjugation: The formation of hydrazone linkages is a widely used method for attaching drugs to antibodies or other targeting moieties.[1] The pH-sensitive nature of the hydrazone bond allows for the controlled release of the drug in the acidic environment of tumor tissues or endosomes.[2]

-

Drug Delivery: Hydrazone-based linkers are employed in prodrug strategies to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[2]

-

Synthesis of Bioactive Heterocycles: Hydrazones are important intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrazolines, and indoles, which exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[3][11]

-

Analytical Chemistry: The reaction with dinitrophenylhydrazine is a classical method for the detection and quantification of aldehydes and ketones.[1]

Conclusion

The reaction between hydrazine derivatives and carbonyl compounds is a robust and versatile transformation with significant implications for organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the reaction mechanism and the factors that influence its rate is essential for the rational design and synthesis of novel hydrazone-based therapeutics and research tools. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Hydrazone Formation with Hydrazinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanism underpinning the formation of hydrazones, with a specific focus on reactions involving hydrazinol (N-aminohydroxylamine). This document details the reaction kinetics, experimental procedures, and the significant role of hydrazone linkages in modern drug development, particularly in targeted drug delivery systems.

Introduction to Hydrazones

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are formed by the condensation reaction between a ketone or an aldehyde and a hydrazine derivative. The resulting carbon-nitrogen double bond (imine) is a key feature that imparts hydrazones with a diverse range of chemical and biological properties. This versatility has made them crucial intermediates in organic synthesis and valuable scaffolds in medicinal chemistry, exhibiting activities such as antimicrobial, anticonvulsant, and anticancer properties.

The Core Mechanism of Hydrazone Formation

The formation of a hydrazone from a carbonyl compound and a hydrazine derivative, such as this compound (N-aminohydroxylamine), is a nucleophilic addition-elimination reaction. The process is typically catalyzed by acid and proceeds through a tetrahedral intermediate.[1][2] The optimal pH for this reaction is mildly acidic (around 4.5-5), as sufficient acid is needed to protonate the carbonyl oxygen, enhancing its electrophilicity, while avoiding excessive protonation of the hydrazine, which would render it non-nucleophilic.[2]

The mechanism can be detailed in the following steps:

-

Acid Catalysis (Activation of Carbonyl): A catalytic amount of acid protonates the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine derivative, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This step results in the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom. This is often a rapid intramolecular or solvent-mediated process, resulting in a neutral carbinolamine intermediate.

-

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.

-

Deprotonation: The final step involves the removal of a proton from the nitrogen atom to regenerate the acid catalyst and yield the final hydrazone product.

In the specific case of This compound (N-aminohydroxylamine, H₂N-NHOH) , the reaction proceeds analogously to other substituted hydrazines. The nucleophilic attack occurs from the terminal -NH₂ group. The overall reaction is a condensation where a molecule of water is eliminated.[3]

Caption: Acid-catalyzed mechanism of hydrazone formation.

Quantitative Data on Hydrazone Synthesis

The efficiency and rate of hydrazone formation are influenced by several factors, including the structure of the carbonyl and hydrazine reactants, the solvent, and the catalyst used. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[4] The table below summarizes representative data from the literature, illustrating the yields and reaction conditions for the synthesis of various hydrazones.

| Carbonyl Compound | Hydrazine/Hydrazide Derivative | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Vanillin | Isonicotinic acid hydrazide | Mechanochemical milling (P7 planetary ball mill) | 90 min | Quantitative | [5] |

| Vanillin | 4-Hydroxybenzohydrazide | Mechanochemical milling (MM400 mixer mill) | 90 min | 84% | [5] |

| 5-(4-nitrophenyl)-2-furaldehyde | Isonicotinic acid hydrazide | Mechanochemical milling (P7 planetary ball mill) | 90 min | Quantitative | [5] |

| 2-Chlorobenzaldehyde | Hydrazine hydrate | Ethanol, 60 °C | 1 h | ~95% (in solution) | [6] |

| Benzaldehyde | 2-Cyanoacetylhydrazine | 1,4-Dioxane, reflux | 6 h | 45.4% | [7] |

| Various Aldehydes | 2,4-Dinitrophenylhydrazine | H₂SO₄, Ethanol/Water | 10-15 min | High (Precipitate) | [8] |

Detailed Experimental Protocol: General Synthesis of a Hydrazone

This section provides a generalized, detailed methodology for the synthesis of a hydrazone from an aldehyde/ketone and a hydrazine derivative in a laboratory setting.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Hydrazine derivative (e.g., this compound, Phenylhydrazine) (1.0 mmol)

-

Solvent (e.g., Ethanol, Methanol, Acetic Acid) (10-25 mL)

-

Acid Catalyst (e.g., Glacial Acetic Acid, few drops)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in the chosen solvent (e.g., 15 mL of ethanol).

-

Addition of Hydrazine: To this solution, add an equimolar amount of the hydrazine derivative (1.0 mmol). If the hydrazine is a salt (e.g., hydrochloride), a base may be required to liberate the free nucleophile.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 1-6 hours).[7][9]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, cool the flask further in an ice bath to maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold solvent to remove any soluble impurities.[8]

-

Purification: If necessary, the crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a product of high purity.

-

Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure.

Caption: General experimental workflow for hydrazone synthesis.

Application in Drug Development: pH-Sensitive Drug Delivery

A significant application of hydrazone chemistry in drug development is its use in creating pH-sensitive linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells, minimizing damage to healthy tissues.

The hydrazone bond is relatively stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular lysosomes (pH 4.5-5.0). This property is exploited to ensure that the ADC remains intact in circulation and only releases its potent drug payload once it has been internalized by the target cancer cell.

The logical pathway is as follows:

-

The ADC, featuring a monoclonal antibody linked to a drug via a hydrazone bond, circulates in the bloodstream.

-

The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

The ADC-antigen complex is internalized by the cell through endocytosis.

-

The endosome containing the ADC fuses with a lysosome.

-

The acidic environment of the lysosome catalyzes the hydrolysis of the hydrazone linker.

-

The active drug is released inside the cancer cell, where it can exert its cytotoxic effect, leading to cell death.

Caption: pH-dependent drug release from a hydrazone-linked ADC.

References

- 1. testbook.com [testbook.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility of N-Aminohydroxylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminohydroxylamine (also known as N-hydroxyhydrazine) is a chemical compound of interest in various research and development sectors, including pharmaceuticals. A fundamental understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides an overview of the expected solubility of N-aminohydroxylamine based on the known properties of related hydrazine compounds and outlines a comprehensive experimental protocol for its precise quantitative determination. Due to the limited availability of specific quantitative solubility data for N-aminohydroxylamine in public literature, this guide focuses on providing the necessary tools and methodologies for researchers to generate this critical data in-house.

Predicted Solubility Profile of N-Aminohydroxylamine

N-aminohydroxylamine possesses both a hydroxyl (-OH) and an amino (-NH2) group, which can participate in hydrogen bonding. This suggests a higher affinity for polar solvents. The "like dissolves like" principle further supports the expectation that N-aminohydroxylamine will be more soluble in polar protic and polar aprotic solvents compared to nonpolar solvents.

Table 1: Predicted Qualitative Solubility of N-Aminohydroxylamine in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the hydroxyl and amino groups of N-aminohydroxylamine. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | Lacks significant polarity and hydrogen bonding capability to effectively solvate N-aminohydroxylamine. |

| Halogenated | Dichloromethane | Sparingly Soluble | Possesses some polarity but is not a strong hydrogen bonding solvent. |

| Ethers | Diethyl Ether | Sparingly Soluble | Limited polarity and hydrogen bonding ability. |

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of N-aminohydroxylamine in various organic solvents. This protocol is a generalized procedure and may require optimization based on the specific solvent and available analytical instrumentation.[2][3]

Materials and Equipment

-

N-Aminohydroxylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-aminohydroxylamine to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

Immediately seal the vial containing the filtrate.

-

-

Quantification:

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved N-aminohydroxylamine is obtained.

-

Alternatively, dilute a known volume of the filtrate with a suitable solvent and analyze the concentration of N-aminohydroxylamine using a pre-calibrated analytical method (e.g., HPLC, GC).

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved N-aminohydroxylamine and the volume of the solvent.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of N-aminohydroxylamine.

Visualization of Solubility Principles

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be visualized as the interaction between solute and solvent molecules.

References

A Technical Guide to High-Purity Hydrazine and Its Derivatives for Pharmaceutical Research and Development

Introduction:

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of high-purity hydrazine and its derivatives. It is important to note that the term "Hydrazinol" is not a standard designation for a commercially available chemical. The information herein pertains to high-purity hydrazine, primarily available as hydrazine hydrate, and its derivatives, which are critical reagents in pharmaceutical synthesis. Hydrazine and its derivatives are versatile building blocks used in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including those for anti-cancer, anti-tuberculosis, and antiviral applications.[1][2][3] This guide provides a comprehensive overview of commercial suppliers, available purities, analytical methods for quality control, and key experimental protocols relevant to drug discovery and development.

Commercial Suppliers of High-Purity Hydrazine and Derivatives

Several chemical manufacturers and suppliers offer high-purity hydrazine hydrate and related compounds suitable for pharmaceutical applications. The choice of supplier often depends on the required grade, quantity, and specific impurity profile.

| Supplier | Product Name(s) | Purity/Grade | Key Features |

| Arkema | Hydrazine Hydrate | 100%, 80%, 55%, 24% | A leading global producer, offering a range of concentrations for various applications, including organic synthesis intermediates for pharmaceuticals and agrochemicals.[4] |

| Arxada (formerly Lonza) | Ultra Pure™ Hydrazine | Exceeds MIL-PRF-26536D | Aniline-free, high-purity grade suitable for demanding applications.[5] |

| Otsuka Chemical Co., Ltd. | Hydrazine Hydrate | Various | A major producer with a long history of research and development in hydrazine compounds.[6] |

| Jebsen & Jessen Chemicals | Hydrazine Hydrate | - | Distributor of premium hydrazine hydrate from European and Asian producers, emphasizing its role as an intermediary in antitubercular and antiviral drug synthesis.[1] |

| Multichem | Hydrazine hydrate 80% | Min. 80.0% | An importer and distributor providing hydrazine hydrate for use as an intermediate in pharmaceuticals, including antitubercular and some anti-cancer medications.[2] |

| Honeywell Research Chemicals | Hydrazine hydrate solution | 24 - 26 % (ACS Grade) | Offers ACS grade hydrazine hydrate solution with detailed specifications on various impurities.[7] |

| Thermo Fisher Scientific | Hydrazine hydrate 100% (~64% w/w N₂H₄) | ~64% N₂H₄ | Provides high-purity hydrazine hydrate with detailed specifications and certificates of analysis.[8] |

| Sigma-Aldrich (Merck) | Hydrazine, anhydrous; Hydrazine hydrate | 98% (anhydrous); 99% (hydrate) | Offers a range of purities and formulations, including anhydrous hydrazine and various concentrations of hydrazine hydrate, for research and development purposes. |

| EOS Med Chem | Organic derivatives of hydrazine | - | Specializes in organic derivatives of hydrazine for the pharmaceutical industry, including intermediates for drugs like Celecoxib.[9] |

Quantitative Data: Purity and Impurity Specifications

The purity of hydrazine is critical, especially in pharmaceutical applications where it can be a genotoxic impurity that needs to be controlled at very low levels.[10][11] Below is a summary of typical specifications from various suppliers.

Table 2.1: Purity Specifications of Commercial Hydrazine Hydrate

| Supplier/Product | Assay (as N₂H₄ or N₂H₄·H₂O) | Key Impurities |

| Arkema Hydrazine Hydrate 100% | 100% N₂H₄·H₂O (64% N₂H₄) | - |

| Honeywell Fluka™ 24-26% | 24 - 26 % | Chloride (Cl): Max. 50 ppm, Total S (as SO4): Max. 50 ppm, Heavy Metals (Pb, Ni, Cu, etc.): Max. 5 ppm each.[7] |

| Thermo Fisher Scientific ~64% | 63.6 to 64.6 % (N₂H₄) | - |

| Generic 99% Grade | ≥99.0% N₂H₄·H₂O | Non-volatile matter: ≤0.1%, Iron (Fe): ≤0.0005%, Heavy metals (Pb): ≤0.0005%, Chloride (Cl): ≤0.003%, Sulfate (SO₄): ≤0.0005%.[12] |

Table 2.2: Physical and Chemical Properties of Hydrazine Hydrate (100%)

| Property | Value |

| CAS Number | 7803-57-8 |

| Molecular Formula | H₆N₂O |

| Molecular Weight | 50.06 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~120 °C |

| Melting Point | ~ -51 °C |

| Density | ~1.03 g/cm³ at 20 °C |

| Solubility | Miscible with water and ethanol; insoluble in chloroform and ether.[12] |

Experimental Protocols

Hydrazine and its derivatives are fundamental in several name reactions used in the synthesis of pharmaceutical intermediates, particularly heterocyclic compounds.

3.1. General Protocol for Pyrazole Synthesis from 1,3-Diketones

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and straightforward method for synthesizing pyrazole rings, which are common scaffolds in medicinal chemistry.[13]

-

Reaction:

-

Dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or ethylene glycol.

-

Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1 equivalent) to the solution.

-

The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.[13] An acid or base catalyst may be used to facilitate the reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by crystallization or column chromatography.

-

3.2. General Protocol for the Wolff-Kishner Reduction

This reaction is used to deoxygenate aldehydes and ketones to the corresponding alkanes. The Huang-Minlon modification is a commonly used, more practical procedure.[5][14]

-

Reaction (Huang-Minlon Modification):

-

Place the carbonyl compound (1 equivalent), hydrazine hydrate (e.g., 85% solution, ~4-5 equivalents), and a high-boiling solvent like diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Add a strong base, such as potassium hydroxide (KOH, ~4-5 equivalents).

-

Heat the mixture to reflux for a period (e.g., 1 hour) to form the hydrazone.

-

Reconfigure the apparatus for distillation and remove water and excess hydrazine until the internal temperature rises to around 190-200 °C.

-

Return to a reflux setup and continue heating at this higher temperature for several hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent to yield the crude alkane, which can be further purified if necessary.[15]

-

3.3. General Protocol for the Fischer Indole Synthesis

This reaction produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[16]

-

Reaction:

-

Combine the phenylhydrazine or its hydrochloride salt (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent, often a protic acid like acetic acid or an alcohol.

-

Add an acid catalyst if not already present. Catalysts can be Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃).[16][17]

-

Heat the reaction mixture. The temperature and reaction time will vary depending on the substrates and catalyst used.

-

The initial step is the formation of a phenylhydrazone, which then rearranges and cyclizes under the acidic conditions.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and neutralize the acid carefully.

-

Extract the indole product with an organic solvent.

-

Purify the product by standard methods such as crystallization or chromatography.

-

Mandatory Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key synthetic pathways involving hydrazine derivatives.

Caption: Synthetic pathway for pyrazole derivatives.

Caption: Workflow for the Wolff-Kishner reduction.

Caption: Synthetic pathway for the Fischer indole synthesis.

References

- 1. jebchemicals.com [jebchemicals.com]

- 2. Hydrazine hydrate 80% Dealer and Distributor | Hydrazine hydrate 80% Supplier | Hydrazine hydrate 80% Stockist | Hydrazine hydrate 80% Importers [multichemindia.com]

- 3. acuro.in [acuro.in]

- 4. Hydrazine hydrate | Arkema China [arkema.cn]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. 11 Hydrazine Manufacturers in 2025 | Metoree [us.metoree.com]

- 7. Solstice Research Chemicals [lab.solstice.com]

- 8. avantorsciences.com [avantorsciences.com]

- 9. eosmedchem.com [eosmedchem.com]

- 10. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tnjchem.com [tnjchem.com]

- 13. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

The Synthesis of Hydrazine: A Technical Guide to its Discovery and Evolution

A Note on Terminology: The term "Hydrazinol" is not a standard chemical identifier. PubChem lists a substance named this compound with the IUPAC name N-aminohydroxylamine. However, information regarding its synthesis and history is scarce. Given the context of this guide for researchers and drug development professionals, and the extensive history of a similarly named compound, it is presumed that the intended subject is hydrazine (N₂H₄) . Hydrazine and its derivatives are foundational in various chemical syntheses, including pharmaceuticals. This guide will proceed with a detailed exploration of the discovery and history of hydrazine synthesis.

Introduction

Hydrazine is a highly reactive, inorganic compound that has played a pivotal role in the advancement of chemical synthesis and technology. From its early discovery in the late 19th century to its use as a rocket propellant and a versatile reagent in organic chemistry, the journey of hydrazine synthesis reflects the evolution of modern industrial chemistry. This technical guide provides an in-depth overview of the key milestones in the discovery and synthesis of hydrazine, detailed experimental protocols for seminal methods, comparative data on various synthetic routes, and visualizations of key chemical pathways.

The Dawn of Hydrazine Chemistry: Early Discoveries

The story of hydrazine begins not with the isolation of the parent compound, but with the synthesis of its organic derivatives.

Emil Fischer and the First Hydrazine Derivative (1875)

In 1875, the German chemist Emil Fischer was investigating the properties of nitrogen-based compounds when he synthesized phenylhydrazine by reducing a diazonium salt[1]. This marked the first synthesis of a compound containing the hydrazine functional group.

This protocol is a representative procedure based on Fischer's original work.

-

Diazotization of Aniline: Aniline is dissolved in hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite is added slowly while maintaining the low temperature to produce the benzenediazonium chloride solution.

-

Reduction: The cold diazonium salt solution is then added to a solution of sodium sulfite.

-

Hydrolysis: The resulting phenylhydrazine-p-sulfonate is hydrolyzed by heating with hydrochloric acid.

-

Isolation: Phenylhydrazine is then isolated as its hydrochloride salt, which can be further purified.

Theodor Curtius: The First Synthesis of Hydrazine (1887)

The Industrialization of Hydrazine Synthesis

The early 20th century saw the development of scalable industrial processes for hydrazine production, driven by its potential applications, including as a rocket fuel during World War II[1].

The Raschig Process (1907)

Developed by the German chemist Friedrich Raschig, this process became the first major industrial method for hydrazine synthesis[1]. It involves the oxidation of ammonia with sodium hypochlorite.

-

Chloramine Formation: A solution of sodium hypochlorite is reacted with an excess of ammonia at low temperatures (around 0°C) to form monochloramine (NH₂Cl).

-

Hydrazine Synthesis: The monochloramine solution is then rapidly heated with a large excess of anhydrous ammonia under pressure to produce hydrazine.

-

By-product Formation: A significant side reaction is the reaction of hydrazine with chloramine, which produces nitrogen gas and ammonium chloride. This is minimized by using a large excess of ammonia and by the addition of gelatin or glue, which chelates metal ions that catalyze this side reaction.

-

Isolation: The hydrazine is typically isolated as hydrazine hydrate through distillation.

The Peroxide (Ketazine) Process

A more modern and environmentally friendly approach to hydrazine synthesis is the Peroxide process, also known as the Ketazine process. This method avoids the production of salt by-products.

-

Oxaziridine Formation: Ammonia and a ketone (typically acetone or methyl ethyl ketone) are reacted with hydrogen peroxide to form an oxaziridine.

-

Hydrazone Formation: The oxaziridine then reacts with another molecule of ammonia to form a hydrazone.

-

Ketazine Formation: The hydrazone condenses with a second molecule of the ketone to form a ketazine.

-

Hydrolysis: The ketazine is then hydrolyzed to yield hydrazine and regenerate the ketone, which can be recycled.

Comparative Analysis of Synthesis Methods

The table below provides a summary of the key quantitative data for the major hydrazine synthesis processes.

| Process | Reactants | Oxidizing Agent | Key Intermediate | Typical Yield | Key Advantages | Key Disadvantages |

| Raschig Process | Ammonia | Sodium Hypochlorite | Monochloramine | 60-70% | Established, well-understood process. | Produces significant salt by-products; side reactions can lower yield. |

| Peroxide (Ketazine) Process | Ammonia, Ketone | Hydrogen Peroxide | Ketazine | >90% | High yield; no salt by-product (greener process); ketone is recycled. | More complex multi-step process. |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the Raschig and Peroxide processes.

Caption: The Raschig process for hydrazine synthesis.

Caption: The Peroxide (Ketazine) process for hydrazine synthesis.

Conclusion

The synthesis of hydrazine has a rich history, from its initial discovery through laboratory curiosities to its large-scale industrial production. The evolution of synthetic methods, from the early work of Fischer and Curtius to the development of the Raschig and Peroxide processes, highlights the ongoing drive for efficiency, safety, and environmental responsibility in chemical manufacturing. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the manipulation and incorporation of the versatile hydrazine moiety into complex molecules.

References

Theoretical Insights into the Reactivity of N-Aminohydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminohydroxylamine (H₂N-NH-OH), a hydrazine derivative of hydroxylamine, presents a unique combination of functional groups that suggests a rich and complex reactivity profile. However, a comprehensive theoretical understanding of its behavior remains largely unexplored in publicly available literature. This technical guide aims to bridge this gap by providing a detailed overview of the predicted reactivity of N-aminohydroxylamine, drawing upon theoretical studies of its parent compounds, hydroxylamine (NH₂OH) and hydrazine (N₂H₄), as well as limited direct computational data. This document will explore decomposition pathways, nucleophilic character, and potential reaction mechanisms, offering a foundational resource for researchers in organic synthesis, materials science, and drug development.

Introduction

N-aminohydroxylamine is a molecule of significant interest due to the presence of both a nucleophilic amino group and a hydroxylamino moiety. This structure suggests potential applications as a building block in synthetic chemistry, a ligand in coordination chemistry, and a reactive intermediate in various chemical transformations. Despite its potential, the inherent instability of N-aminohydroxylamine has limited extensive experimental investigation, making theoretical and computational studies a critical avenue for understanding its fundamental chemical properties.

This guide will synthesize the current, albeit limited, theoretical knowledge on N-aminohydroxylamine reactivity. Where direct data is unavailable, we will extrapolate from the well-documented theoretical studies of hydroxylamine and hydrazine to propose likely reaction pathways and energetic considerations.

Theoretical Methodology

The insights presented in this guide are derived from a variety of computational chemistry techniques reported in the scientific literature. These methods are essential for predicting the behavior of reactive and potentially unstable molecules like N-aminohydroxylamine.

Experimental Protocols:

-

Quantum Mechanical Calculations: The primary theoretical approach for studying the reactivity of small molecules involves quantum mechanical calculations. Density Functional Theory (DFT) and ab initio methods are commonly employed to determine the electronic structure, optimized geometries, and energies of reactants, transition states, and products. These calculations provide crucial data on reaction thermodynamics and kinetics.

-

Transition State Theory: To calculate reaction rates, transition state theory is often used in conjunction with the potential energy surfaces generated from quantum mechanical calculations. This allows for the determination of activation energies, which are key indicators of reaction feasibility.

-

Solvation Models: To simulate reactions in a condensed phase, polarizable continuum models (PCM) or explicit solvent models are utilized. These models are crucial for accurately predicting the reactivity of polar molecules like N-aminohydroxylamine in solution.

Decomposition Pathways

The thermal stability of N-aminohydroxylamine is a primary concern for its practical application. Theoretical studies on the decomposition of the related compound, hydroxylamine, suggest that unimolecular decomposition is less likely than bimolecular or trimolecular pathways.

A key theoretical study on the gas-phase decomposition of hydroxylamine identified a trimolecular reaction pathway that leads to the formation of an N-aminohydroxylamine intermediate (NH₂NH₂OH). This suggests that N-aminohydroxylamine may be a transient species in hydroxylamine decomposition.

Proposed Decomposition Mechanisms for N-Aminohydroxylamine

By analogy with hydroxylamine and hydrazine, several decomposition pathways for N-aminohydroxylamine can be postulated. The presence of the N-N bond introduces possibilities for both N-N and N-O bond cleavage.

-

N-O Bond Cleavage: Homolytic cleavage of the N-O bond would yield the H₂N-NH• and •OH radicals. This is a likely initial step in radical-mediated decomposition processes.

-

N-N Bond Cleavage: Cleavage of the N-N bond would result in the formation of H₂N• and •NH-OH radicals. Computational studies on hydrazine derivatives can provide context for the energy required for this bond dissociation.

-

Dehydration: Intramolecular or intermolecular dehydration could lead to the formation of diimide (HN=NH) or its isomers.

-

Disproportionation: Similar to hydrazine, N-aminohydroxylamine could undergo disproportionation reactions to yield ammonia, nitrogen, and water.

The following diagram illustrates a potential decomposition pathway initiated by N-O bond cleavage, a common initial step in the decomposition of hydroxylamine derivatives.

Quantitative Data on Reactivity

Direct quantitative theoretical data on the reactivity of N-aminohydroxylamine is exceptionally scarce. However, a detailed chemical kinetics model for the initial decomposition of gas-phase hydroxylamine has provided a calculated activation energy for a trimolecular reaction where N-aminohydroxylamine is a product. This represents a critical, albeit singular, piece of data.

| Reaction | Reactants | Products | Activation Energy (kJ mol⁻¹) | Theoretical Method |

| Trimolecular HA Decomposition | 3 NH₂OH | NH₂NH₂OH + NH₃ + H₂O | 123 | CBS-QB3//B97XD/6-311++G(d,p) |

Table 1: Calculated activation energy for a hydroxylamine decomposition reaction producing N-aminohydroxylamine.

For context, bimolecular reactions of hydroxylamine have higher calculated energy barriers of 165 and 220 kJ mol⁻¹. This suggests that the trimolecular pathway, while complex, may be a more favorable route for the formation of N-aminohydroxylamine as an intermediate.

Nucleophilic Reactivity

Both the amino and hydroxylamino groups of N-aminohydroxylamine are expected to exhibit nucleophilic character. The presence of an alpha-heteroatom (the adjacent nitrogen) can influence the nucleophilicity of the primary amino group, a phenomenon known as the alpha effect.

Logical Flow of Nucleophilic Attack

The following diagram illustrates the logical workflow for considering the nucleophilic reactivity of N-aminohydroxylamine with a generic electrophile (E⁺).

The relative rates of N-attack versus O-attack will be dependent on the nature of the electrophile and the reaction conditions, particularly the solvent. Theoretical calculations of the transition state energies for both pathways would be necessary to predict the regioselectivity of such reactions.

Signaling Pathways in Drug Development

While not a signaling molecule itself, if N-aminohydroxylamine or its derivatives are considered in a drug development context, their mechanism of action could involve interaction with biological signaling pathways. For instance, as a potential source of reactive nitrogen species, it could influence nitric oxide signaling. The experimental workflow to investigate such an effect is outlined below.

Conclusion and Future Directions

The theoretical understanding of N-aminohydroxylamine reactivity is still in its infancy. This guide has synthesized the available information, primarily through analogy with hydroxylamine and hydrazine, to provide a foundational framework for researchers. The key takeaways are:

-

Decomposition: N-aminohydroxylamine is likely thermally unstable, with decomposition pathways involving N-O and N-N bond cleavage being probable. It can also be formed as an intermediate in the decomposition of hydroxylamine.

-

Reactivity: It is expected to be a potent nucleophile, with both the amino nitrogen and the hydroxyl oxygen acting as reactive centers.

-

Data Scarcity: There is a critical need for dedicated theoretical studies on N-aminohydroxylamine to move beyond analogies and provide concrete quantitative data on its reactivity.

Future computational studies should focus on:

-

Calculating the bond dissociation energies of the N-N and N-O bonds in N-aminohydroxylamine.

-

Mapping the potential energy surfaces for various unimolecular and bimolecular decomposition pathways.

-

Modeling the reactions of N-aminohydroxylamine with a range of electrophiles to predict its regioselectivity and reactivity.

Such studies will be invaluable for unlocking the full potential of this intriguing molecule in various scientific and industrial applications.

A Technical Guide to the Nucleophilicity of N-Aminohydroxylamine (N-Hydroxyhydrazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aminohydroxylamine, known systematically as N-hydroxyhydrazine, is a molecule of significant interest due to its unique structural feature of possessing two adjacent heteroatoms with lone pairs of electrons. This arrangement gives rise to potentially enhanced reactivity, a phenomenon known as the alpha effect. This technical guide provides a comprehensive analysis of the nucleophilicity of N-aminohydroxylamine and its parent compounds, hydrazine and hydroxylamine. It synthesizes quantitative kinetic and basicity data, details the experimental protocols used for their determination, and explores the theoretical underpinnings of their reactivity, with a particular focus on the debated role of the alpha effect. This document is intended to serve as a core resource for professionals in chemistry and drug development who utilize or study the reactivity of hydrazine derivatives.

Introduction to N-Aminohydroxylamine

N-aminohydroxylamine (H₂N-NH-OH) is an inorganic compound that can be viewed as a hybrid of hydrazine (H₂N-NH₂) and hydroxylamine (H₂N-OH).[1][2] Its structure is characterized by a nitrogen-nitrogen single bond, with one nitrogen atom bonded to an amino group and the other to a hydroxyl group. This unique arrangement results in two distinct potential nucleophilic centers: the terminal amino nitrogen (N¹) and the central nitrogen atom bonded to the hydroxyl group (N²).

The nucleophilicity of this molecule is of fundamental interest. Nucleophilicity is a kinetic measure of a species' ability to donate an electron pair to an electrophile. For molecules like N-aminohydroxylamine, which possess an atom with a lone pair adjacent to the primary nucleophilic center, reactivity is often enhanced beyond what would be predicted by basicity alone. This is termed the alpha effect .[3][4] However, studies on hydrazine and hydroxylamine suggest that while they are potent nucleophiles, their reactivity does not significantly deviate from Brønsted correlations established for primary alkylamines, calling the magnitude of their alpha effect into question.[5][6][7]

This guide will dissect the factors governing the nucleophilicity of N-aminohydroxylamine, leveraging comparative data from related compounds to provide a thorough understanding.

Nucleophilic Centers and Influencing Factors

N-aminohydroxylamine has two nitrogen atoms, both of which possess lone pairs and can act as nucleophiles. However, their reactivity is not identical. The electron-withdrawing inductive effect of the electronegative oxygen atom is expected to decrease the electron density on the adjacent nitrogen (N²), thereby reducing its basicity and nucleophilicity compared to the terminal amino nitrogen (N¹). Therefore, the N¹ nitrogen is the more potent nucleophilic center.

Caption: Factors influencing the nucleophilic centers of N-aminohydroxylamine.

Quantitative Nucleophilicity and Basicity Data

Quantifying nucleophilicity is often achieved using the linear free energy relationship developed by Herbert Mayr: log k₂ = sN(N + E), where N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. Higher N values indicate greater nucleophilic power.

Table 1: Mayr Nucleophilicity Parameters for Hydrazine and Related Amines [5][8]

| Nucleophile | Solvent | N Parameter | sN Parameter |

|---|---|---|---|

| Hydrazine | Water | 13.46 | 0.61 |

| Hydrazine | Acetonitrile | 16.45 | 0.53 |

| Ammonia | Water | 9.48 | 0.76 |

| Ammonia | Acetonitrile | 11.39 | 0.68 |

| Methylamine | Water | 13.29 | 0.63 |

| Hydroxylamine | Water | 12.12 | 0.68 |

Note: Data for N-aminohydroxylamine is not explicitly available but can be inferred to lie between hydrazine and hydroxylamine.

Table 2: Basicity of Hydrazine and Related Compounds [9][10]

| Compound | Conjugate Acid | pKa of Conjugate Acid | Comments |

|---|---|---|---|

| Hydrazine | N₂H₅⁺ | ~8.10 | Weaker base than ammonia. |

| Hydroxylamine | NH₃OH⁺ | ~5.97 | Weaker base than hydrazine. |

| Ammonia | NH₄⁺ | ~9.25 | Stronger base than hydrazine. |